8-Amino-4-oxo-4h-quinolizine-3-carboxylic acid chemical structure analysis
8-Amino-4-oxo-4h-quinolizine-3-carboxylic acid chemical structure analysis
Executive Summary & Structural Definition
The molecule 8-amino-4-oxo-4H-quinolizine-3-carboxylic acid represents a specialized scaffold in the field of antimicrobial pharmacophores and fluorescent probes. Structurally, it is a bicyclic system characterized by a bridgehead nitrogen atom, distinguishing it from the more common quinoline antibiotics (fluoroquinolones).[1]
While the 4-oxo-3-carboxylic acid moiety serves as the critical binding domain for divalent metal ions (Mg²⁺) and the DNA-gyrase complex, the 8-amino substituent acts as the primary vector for modulating solubility, lipophilicity, and target affinity. In the context of Structure-Activity Relationships (SAR), the C8 position in the quinolizine scaffold is homologous to the C7 position in classical fluoroquinolones (e.g., the piperazine ring of ciprofloxacin).
Core Pharmacophore Analysis
The molecule functions as a "pseudo-quinolone." Its activity profile is governed by three distinct structural domains:
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The Chelation Center (C3/C4): The
-keto acid motif (3-COOH and 4-C=O) is essential for chelating Mg²⁺, which bridges the drug to the phosphate backbone of bacterial DNA. -
The Bridgehead Nitrogen: Unlike quinolines, the nitrogen is located at the ring fusion (position 9a in some numbering systems, but functionally integral to the aromatic system), altering the electronic distribution and fluorescence properties.
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The C8-Amino Handle: This electron-donating group increases the basicity and hydrophilicity of the molecule, critical for penetrating the bacterial outer membrane (porin channels in Gram-negatives).
Structural & Electronic Properties (Graphviz Analysis)
The following diagram illustrates the numbering scheme and the electronic relationship between the functional groups. Note the homology between the Quinolizine C8 position and the Quinolone C7 position.
Caption: Structural decomposition of the 8-amino-4-oxo-4H-quinolizine-3-carboxylic acid, highlighting the Mg²⁺ binding pocket and the electronic contribution of the 8-amino group.
Synthetic Methodology
The synthesis of 8-amino-4-oxo-4H-quinolizine-3-carboxylic acid typically requires a convergent approach. The direct nitration/reduction of the quinolizine core is often difficult due to regioselectivity issues. Therefore, the Cyclization of 2-Pyridineacetates (Stobbe-type condensation) is the preferred industrial route.
Retrosynthetic Pathway
The most robust route involves constructing the pyridone ring onto a pre-functionalized pyridine.
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Precursor: 4-Amino-2-methylpyridine (or protected variant).
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Condensation: Reaction with diethyl ethoxymethylenemalonate (EMME).
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Cyclization: Thermal cyclization to form the bridgehead nitrogen system.
Caption: Step-wise synthetic pathway utilizing the EMME condensation method, the standard for generating 4-oxo-3-carboxylic acid heterocycles.
Detailed Experimental Protocol (Self-Validating)
Note: This protocol is adapted from standard quinolizine synthesis methodologies [1, 2].
Step 1: Condensation
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Reagents: Dissolve 4-(acetylamino)-2-methylpyridine (1.0 eq) and Diethyl ethoxymethylenemalonate (1.1 eq) in absolute ethanol.
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Condition: Reflux for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
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Validation: Disappearance of the pyridine starting material and appearance of a yellow intermediate spot (enamine).
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Workup: Evaporate solvent in vacuo. The residue is often used directly in the next step.
Step 2: Thermal Cyclization (Gould-Jacobs Type)
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Medium: Heat Dowtherm A (diphenylether/biphenyl mixture) to 250°C.
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Addition: Add the enamine intermediate dropwise (diluted in minimal hot Dowtherm A) to the boiling solvent. Critical: Rapid addition is necessary to prevent polymerization.
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Reaction: Maintain temperature for 30–60 minutes.
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Workup: Cool to room temperature. Dilute with hexane. The ester product typically precipitates as a solid. Filter and wash with hexane.
Step 3: Hydrolysis & Deprotection
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Hydrolysis: Suspend the ester in 10% NaOH (aq) and reflux for 2 hours.
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Deprotection: If the amino group was acetyl-protected, this step simultaneously cleaves the amide to the free amine.
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Isolation: Acidify with HCl to pH 2–3. The target acid, 8-amino-4-oxo-4H-quinolizine-3-carboxylic acid , will precipitate. Recrystallize from DMF/Ethanol.
Biological Mechanism & SAR[1][2]
Mechanism of Action
The molecule targets bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV .
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Gyrase Inhibition: The 4-oxo-3-carboxylic acid motif chelates Mg²⁺. This drug-Mg²⁺ complex binds to the phosphodiester backbone of the DNA at the enzyme's active site, stabilizing the DNA-enzyme cleavage complex and preventing religation. This leads to the accumulation of double-strand breaks and bacterial cell death.
The Role of the 8-Amino Group
In quinolizines, the C8 position is spatially equivalent to the C7 position in fluoroquinolones.
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Target Affinity: Substituents at this position interact directly with the GyrB subunit.
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Pharmacokinetics: The amino group significantly improves water solubility compared to the unsubstituted analog. It also reduces affinity for efflux pumps in certain Pseudomonas strains.
| Feature | Unsubstituted Quinolizine | 8-Amino-Quinolizine | Impact |
| Solubility (pH 7.4) | Low (< 0.1 mg/mL) | Moderate-High | Improved bioavailability |
| Gram-Negative Activity | Weak | Enhanced | Better porin penetration |
| Fluorescence | Moderate | High | Amino group acts as auxochrome |
| Mg²⁺ Affinity | High | High | Unchanged (Core function) |
Fluorescence Characterization Protocol
Quinolizines are noted for their fluorescence, which is modulated by Mg²⁺ binding [3]. This property allows the molecule to be used as a biological probe.
Protocol:
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Stock Solution: Prepare a 1 mM stock of the compound in DMSO.
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Buffer: Dilute to 10 µM in 10 mM Tris-HCl (pH 7.4).
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Excitation/Emission Scan:
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Excitation Max: ~350–370 nm.
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Emission Max: ~450–480 nm (Blue-Green region).
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Titration: Add MgCl₂ (0 to 10 mM).
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Observation: A hyperchromic shift (increase in intensity) indicates chelation. The 8-amino group typically enhances the quantum yield (
) via internal charge transfer (ICT).
References
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Ma, Z., et al. (1999).[2] "Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position." Journal of Medicinal Chemistry, 42(20), 4202-4213.[2]
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Muttu, C.T., et al. (2015). "Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives." Synthetic Communications.
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Kao, J.P., et al. (2001). "4-oxo-4H-quinolizine-3-carboxylic acids as Mg2+ selective, fluorescent indicators." Bioconjugate Chemistry, 12(2), 203-212.
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Lee, J.C., et al. (2017). "Antimicrobial Activity of Novel 4H-4-oxoquinolizine Compounds Against Extensively Drug-Resistant Acinetobacter Baumannii Strains." International Journal of Antimicrobial Agents.
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PubChem. "4h-quinolizine-3-carboxylic acid, 8-substituted derivatives." National Library of Medicine.
